1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
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Overview
Description
“1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” is a chemical compound with the molecular formula C15H19N3O2 . It has a molecular weight of 273.33 g/mol . The IUPAC name for this compound is 1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N . The InChI representation is InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds with similar structures such as 1-(4-substituted-aminophenyl) ethanones have been used in the synthesis of various heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 273.33 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The topological polar surface area is 58.8 Ų .
Scientific Research Applications
Treatment and Nursing Application in Bronchial Pneumonia : A study utilized 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one as a raw material to synthesize a new compound for treating children's bronchial pneumonia. The compound demonstrated excellent biological activity and formed three hydrogen bonds with the receptor in molecular docking simulations (Ding & Zhong, 2022).
Synthesis of Dihydropyridine Derivatives : A study explored the multicomponent reaction of 4-(4-aminophenyl) morpholin-3-one with various aldehydes to afford different 1,4-dihydropyridine derivatives. These derivatives were characterized using various spectroscopic techniques (Prajapati, Senjani & Naliapara, 2015).
Powder X-ray Diffraction Studies : Powder X-ray diffraction data for the compound were reported, indicating its structural integrity and purity (Wang et al., 2015).
Intermediate in Anticancer Compounds Synthesis : Another study synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds, including anticancer drugs (Wang et al., 2016).
Pharmacological Evaluation of Schiff Bases : A series of 4-(2-aminophenyl)morpholines were synthesized and screened for various pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal activities (Panneerselvam et al., 2009).
One-Pot Synthesis of Pyrindines and Tetrahydroquinolines : The compound was used in a one-pot process to synthesize dihydropyrindines and tetrahydroquinolines, indicating its utility in complex organic syntheses (Yehia, Polborn & Müller, 2002).
Synthesis and Antitumor Activity : The compound was used in synthesizing 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which exhibited inhibitory effects against cancer cell lines (Ji et al., 2018).
Determination of Genotoxic Impurity in Apixaban : A study established a method for determining the genotoxic impurity of a derivative of this compound in apixaban, a medication used for preventing blood clots (Huiju, 2015).
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGIGSPFTMLIMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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